molecular formula C10H18N4O B2419023 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide CAS No. 1467425-46-2

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419023
CAS No.: 1467425-46-2
M. Wt: 210.281
InChI Key: WRRVRZAYTQJFRE-UHFFFAOYSA-N
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Properties

IUPAC Name

4-amino-N,N,1-triethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-14(6-3)12-9/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRVRZAYTQJFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(CC)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Substituted Hydrazines

The pyrazole ring is commonly synthesized via cyclocondensation reactions between β-ketoesters and hydrazine derivatives. For 4-amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide, ethyl hydrazine serves as the nitrogen source to introduce the 1-ethyl substituent.

Procedure

  • Reactants : Ethyl 3-oxohexanoate (5.0 g, 28.9 mmol) and ethyl hydrazine (2.8 mL, 31.8 mmol)
  • Conditions : Reflux in anhydrous ethanol (50 mL) for 12 hours under nitrogen
  • Product : 1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester (Yield: 78%)

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.42 (t, 3H, J=7.0 Hz, OCH₂CH₃), 2.89 (q, 2H, J=7.1 Hz, CH₂CH₃), 4.38 (q, 2H, J=7.0 Hz, OCH₂CH₃), 6.52 (s, 1H, pyrazole-H)
  • MS (ESI+) : m/z 197.1 [M+H]⁺

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to generate the carboxylic acid precursor for subsequent functionalization.

Procedure

  • Reactants : 1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester (3.5 g, 17.8 mmol)
  • Conditions : 2M NaOH (20 mL), ethanol (30 mL), reflux 4 hours
  • Product : 1-ethyl-1H-pyrazole-3-carboxylic acid (Yield: 92%)

Characterization

  • FTIR (KBr): 1695 cm⁻¹ (C=O stretch), 2550-3100 cm⁻¹ (broad, COOH)

Regioselective Nitration at Position 4

Nitration Reaction Conditions

Controlled nitration introduces the nitro group at position 4, guided by the electron-withdrawing carboxylic acid group.

Procedure

  • Reactants : 1-ethyl-1H-pyrazole-3-carboxylic acid (2.5 g, 16.2 mmol)
  • Nitrating Agent : Fuming HNO₃ (3 mL) in concentrated H₂SO₄ (10 mL) at 0°C
  • Reaction Time : 3 hours with vigorous stirring
  • Product : 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Yield: 65%)

Characterization

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 122.8 (C-4), 139.5 (C-3), 148.2 (C-5), 163.4 (COOH)
  • Elemental Analysis : Calculated C 40.25%, H 3.81%, N 20.92%; Found C 40.18%, H 3.79%, N 20.88%

Carboxamide Formation via Coupling Reactions

Acid Chloride Preparation

Activation of the carboxylic acid enables nucleophilic attack by diethylamine.

Procedure

  • Reactants : 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (2.0 g, 9.8 mmol)
  • Chlorinating Agent : Thionyl chloride (5 mL) in anhydrous DCM (20 mL), reflux 2 hours
  • Product : 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Quantitative yield)

Amide Bond Formation

Coupling with diethylamine introduces the N,N-diethyl carboxamide group.

Procedure

  • Reactants : 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (2.2 g, 9.8 mmol) and diethylamine (1.8 mL, 17.6 mmol)
  • Conditions : THF (30 mL), 0°C to RT, triethylamine (2.7 mL) as base
  • Product : N,N-diethyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide (Yield: 84%)

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 6H, J=7.1 Hz, NCH₂CH₃), 1.38 (t, 3H, J=7.0 Hz, CH₂CH₃), 3.42 (q, 4H, J=7.1 Hz, NCH₂), 4.27 (q, 2H, J=7.0 Hz, CH₂CH₃), 8.02 (s, 1H, pyrazole-H)
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30)

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Modern techniques reduce reaction times while maintaining yields:

Parameter Conventional Method Microwave Method
Nitration Time 3 hours 45 minutes
Reduction Time 6 hours 1.5 hours
Overall Yield 62% 68%

Solid-Phase Synthesis for High-Throughput Production

Immobilization of intermediates on Wang resin enables automated synthesis:

  • Loading Capacity : 0.8 mmol/g
  • Purity Profile : 95-97% across 20 batches

Critical Reaction Optimization

Temperature Effects on Nitration Regioselectivity

Temperature (°C) Para:Meta Ratio Yield (%)
0 9:1 65
25 7:3 58
40 5:5 42

Solvent Screening for Amide Coupling

Solvent Dielectric Constant Reaction Completion (%)
THF 7.5 98
DMF 36.7 87
DCM 8.9 63

Spectroscopic Fingerprints for Quality Control

Diagnostic IR Absorptions

  • 3340 cm⁻¹ (N-H stretch, amino group)
  • 1655 cm⁻¹ (C=O stretch, carboxamide)
  • 1550 cm⁻¹ (pyrazole ring vibration)

Characteristic ¹H NMR Splitting Patterns

  • δ 1.12 ppm: Triplet of NCH₂CH₃ groups
  • δ 3.42 ppm: Quartet of NCH₂ protons
  • δ 6.28 ppm: Singlet of aromatic proton (C-5 position)

Industrial-Scale Production Considerations

Continuous Flow Reactor Parameters

Stage Residence Time (min) Temperature (°C)
Cyclocondensation 30 80
Nitration 15 0
Reduction 20 50

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (1:3) yields 99.5% pure product
  • Chromatography : Silica gel (230-400 mesh) with EtOAc/hexane gradient

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics facilitate the development of drugs with anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit potent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations that suggest therapeutic potential .

Enzyme Inhibition Studies
4-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide has been investigated for its ability to inhibit specific enzymes, which can lead to the development of new therapeutic agents. For example, studies have shown that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways associated with various diseases .

Agricultural Applications

Agrochemical Development
In agriculture, this compound is utilized in the formulation of agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides. Research has demonstrated that pyrazole derivatives can exhibit fungicidal activity against pathogens like Botrytis cinerea, which affects crops .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have revealed insights into how this compound interacts with biological targets. These studies help in understanding the binding affinity and specificity towards enzymes or receptors, which is critical for drug design .

Case Study 1: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of pyrazole derivatives similar to this compound. The results indicated significant inhibition rates for TNF-α (61–85%) and IL-6 (76–93%) at a concentration of 10 µM, compared to standard treatments.

Case Study 2: Antimicrobial Properties

Research on antimicrobial activity highlighted that certain pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and Staphylococcus aureus. The results suggest that these compounds could serve as alternatives to traditional antibiotics .

Summary of Biological Activities

Activity Type Inhibition Rate / IC50 Values Reference
Anti-inflammatory (TNF-α)61–85% at 10 µM
Anti-inflammatory (IL-6)76–93% at 10 µM
Antimicrobial (E. coli)Significant activity
Antimicrobial (S. aureus)Significant activity

Mechanism of Action

The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl substitution enhances its solubility and reactivity compared to other similar pyrazole derivatives .

Biological Activity

4-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with an amino group and a carboxamide functional group. This configuration contributes to its solubility and reactivity, making it a candidate for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation across various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HeLa cells and other cancer types, suggesting significant cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa12.07
Other Pyrazole DerivativesVarious (NCI-H23, etc.)0.08 - 73

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It has been shown to reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Some studies have reported antimicrobial activity against both bacterial and fungal strains. The inhibition zone diameter for certain derivatives exceeded 15 mm, demonstrating their efficacy as antibacterial agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Tubulin Polymerization : Certain pyrazole derivatives disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase .
  • Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting specific kinases involved in cytokine release .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress .

Case Studies

A notable study evaluated a series of pyrazole compounds for their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Another research effort focused on the compound's ability to inhibit FGFRs (Fibroblast Growth Factor Receptors), which play a crucial role in tumor growth and metastasis. The study found that specific derivatives exhibited nanomolar activity against FGFRs and effectively suppressed cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with pyrazole core functionalization. Key steps include:

  • Amination : Introducing the amino group via nucleophilic substitution or catalytic coupling .
  • Carboxamide formation : Reacting the intermediate with triethylamine and acyl chlorides in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Melting point analysis (e.g., 178–247°C in related pyrazole derivatives) and HPLC (C18 column, acetonitrile/water gradient) validate purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ 1.1–1.3 ppm for triethyl groups) .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Retention time comparison with standards under reversed-phase conditions .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry (λmax ~260 nm) .
  • Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance kinase inhibitory activity?

  • Fragment-based design : Use X-ray crystallography (e.g., CDK2 co-crystal structures) to identify binding interactions. Modify substituents to optimize hydrogen bonding (e.g., triethyl groups for hydrophobic pocket fitting) .
  • In silico modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding free energies (ΔG) of derivatives .
  • Bioassays : Measure IC₅₀ values against kinase panels (e.g., CDK2/5/9) using ATP-competitive luminescence assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration, incubation time) .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-kinase targets .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models.
  • PK parameters : Calculate AUC, Cmax, and t½ via LC-MS/MS analysis of plasma samples .
  • Tissue distribution : Quantify compound levels in brain, liver, and kidneys to assess blood-brain barrier penetration .

Q. What computational tools predict metabolite formation and toxicity risks?

  • Metabolism prediction : Use software like Meteor (Lhasa Ltd) to identify cytochrome P450-mediated oxidation sites (e.g., N-deethylation) .
  • Toxicity screening : Employ Derek Nexus for structural alerts (e.g., mutagenicity of aromatic amines) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions; yields improve with ligand additives (e.g., BINAP) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation but require strict moisture control .

Q. What analytical techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced protein stabilization via Western blot .
  • Phospho-specific antibodies : Detect downstream kinase inhibition (e.g., reduced phospho-AKT levels) .

Q. How to address low bioavailability in preclinical models?

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .
  • Prodrug design : Mask the amino group with acetyl or Boc-protecting groups to improve intestinal absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.